7-Bromo-1-methylene-2,3-dihydro-1H-indene
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Overview
Description
7-Bromo-1-methylene-2,3-dihydro-1H-indene is an organic compound with a unique structure that includes a bromine atom attached to a methylene group on an indene framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-methylene-2,3-dihydro-1H-indene typically involves the bromination of 1-methylene-2,3-dihydro-1H-indene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require optimization of reaction conditions, such as temperature, solvent, and concentration of reagents, to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1-methylene-2,3-dihydro-1H-indene.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 1-methylene-2,3-dihydro-1H-indene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 7-Bromo-1-methylene-2,3-dihydro-1H-indene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated indenes on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it a valuable building block for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 7-Bromo-1-methylene-2,3-dihydro-1H-indene depends on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating various substitution and elimination reactions. In biological systems, the compound’s effects would depend on its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
Comparison with Similar Compounds
1-Methylene-2,3-dihydro-1H-indene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
7-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one: Contains a similar bromine atom but has a different core structure, leading to different reactivity and applications.
Indane and Indene Derivatives: These compounds share the indene framework but differ in the presence and position of substituents, affecting their chemical properties and uses.
Uniqueness: 7-Bromo-1-methylene-2,3-dihydro-1H-indene is unique due to the presence of both a bromine atom and a methylene group on the indene framework. This combination provides distinct reactivity patterns and makes the compound valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C10H9Br |
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Molecular Weight |
209.08 g/mol |
IUPAC Name |
4-bromo-3-methylidene-1,2-dihydroindene |
InChI |
InChI=1S/C10H9Br/c1-7-5-6-8-3-2-4-9(11)10(7)8/h2-4H,1,5-6H2 |
InChI Key |
RLERBVHQHGKMMT-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCC2=C1C(=CC=C2)Br |
Origin of Product |
United States |
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